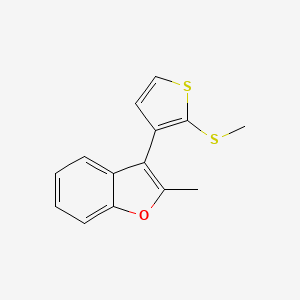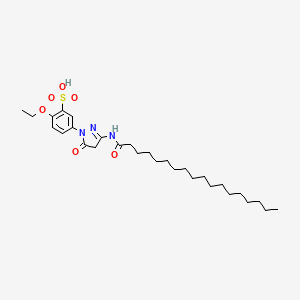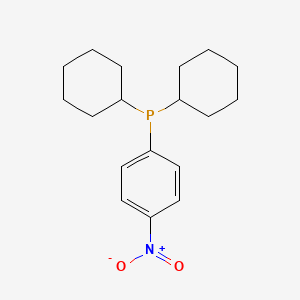
Phosphine, dicyclohexyl(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, dicyclohexyl(4-nitrophenyl)- is an organophosphorus compound with the molecular formula C18H26NO2P and a molecular weight of 319.3783 . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl(4-nitrophenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the addition of P–H to unsaturated compounds, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often include the use of boron-containing reducing agents, such as borane-dimethylsulfide complex, to achieve the desired product .
Industrial Production Methods
Industrial production of phosphine, dicyclohexyl(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, dicyclohexyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., borane-dimethylsulfide complex), and various organometallic reagents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Applications De Recherche Scientifique
Phosphine, dicyclohexyl(4-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of phosphine, dicyclohexyl(4-nitrophenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and facilitating chemical reactions. The pathways involved in its action include the formation of coordination complexes and the activation of substrates for further reactions .
Comparaison Avec Des Composés Similaires
Phosphine, dicyclohexyl(4-nitrophenyl)- can be compared with other similar compounds, such as:
Dicyclohexyl(4-dimethylaminophenyl)phosphine: This compound has a similar structure but with a dimethylamino group instead of a nitro group.
Dicyclohexyl(4-methoxyphenyl)phosphine: This compound features a methoxy group in place of the nitro group.
The uniqueness of phosphine, dicyclohexyl(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
40438-56-0 |
|---|---|
Formule moléculaire |
C18H26NO2P |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
dicyclohexyl-(4-nitrophenyl)phosphane |
InChI |
InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
Clé InChI |
YHZDWCGOKROHDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


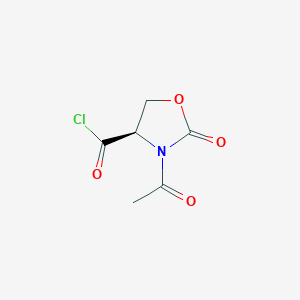
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
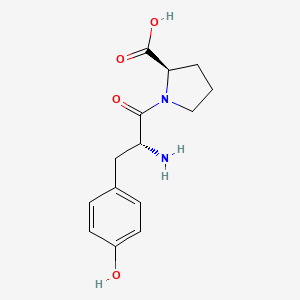
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)



![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
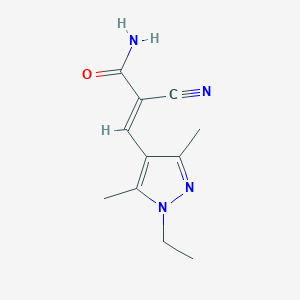

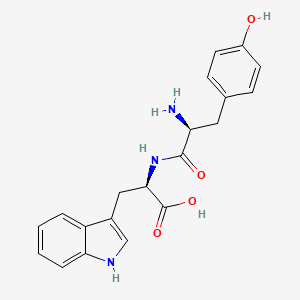
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
